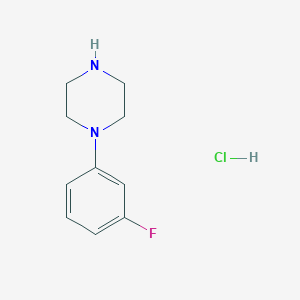

1-(3-Fluorophenyl)piperazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVUTWKWKLJJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Fluorophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Fluorophenyl)piperazine hydrochloride, a key intermediate in the development of various pharmaceutical agents. This document details a probable synthetic pathway, outlines experimental protocols for its characterization, and presents key analytical data in a structured format.

Introduction

This compound is a substituted arylpiperazine that serves as a crucial building block in medicinal chemistry. The unique electronic properties imparted by the fluorine atom at the meta position of the phenyl ring make it a valuable moiety for modulating the pharmacological activity and pharmacokinetic profiles of drug candidates. Its synthesis and thorough characterization are therefore of significant interest to researchers in drug discovery and development.

Synthesis of this compound

A common and effective method for the synthesis of N-arylpiperazines is the reaction of a corresponding aniline with bis(2-chloroethyl)amine hydrochloride. This approach can be adapted for the preparation of 1-(3-Fluorophenyl)piperazine. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

Synthesis Pathway

The synthesis proceeds in two main steps: the formation of the free base, 1-(3-Fluorophenyl)piperazine, followed by its conversion to the hydrochloride salt.

The Pharmacological Profile of 1-(3-Fluorophenyl)piperazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 1-(3-Fluorophenyl)piperazine hydrochloride is limited in publicly available scientific literature. The following profile is constructed based on the analysis of structurally related phenylpiperazine compounds and derivatives. The quantitative data and experimental protocols presented are illustrative and based on methodologies commonly employed for the characterization of similar molecules. All data presented herein should be considered predictive and requires experimental validation.

Introduction

This compound is a synthetic compound belonging to the phenylpiperazine class of molecules. This class is of significant interest in medicinal chemistry due to the frequent interaction of its members with various neurotransmitter receptors, particularly within the dopaminergic and serotonergic systems. Phenylpiperazine derivatives have been investigated for a wide range of central nervous system (CNS) applications, including as antipsychotics, antidepressants, and anxiolytics. The introduction of a fluorine atom at the meta-position of the phenyl ring is a common strategy in drug design to modulate metabolic stability and receptor binding affinity. This technical guide aims to provide a comprehensive overview of the anticipated pharmacological profile of this compound, drawing upon data from closely related analogues to inform on its likely mechanism of action, receptor interactions, and potential therapeutic utility.

Predicted Pharmacological Profile

Based on the pharmacological profiles of structurally similar compounds, this compound is predicted to be a ligand for dopamine and serotonin receptors. The core piperazine and phenyl rings are common pharmacophores for these receptor families.

Anticipated Receptor Binding Affinity

Table 1: Predicted Receptor Binding Affinities for this compound

| Receptor Target | Predicted Affinity (Ki, nM) | Rationale |

| Dopamine D2 | 10 - 100 | Phenylpiperazine core is a known D2 ligand. |

| Dopamine D3 | 1 - 50 | High affinity for D3 is common in this class. |

| Serotonin 5-HT1A | 5 - 150 | A common target for arylpiperazines. |

| Serotonin 5-HT2A | 50 - 500 | Often a secondary target for this scaffold. |

| Serotonin 5-HT7 | 20 - 200 | Affinity observed in a closely related derivative. |

Note: The Ki values are hypothetical and serve as a guide for initial experimental investigation.

Predicted Functional Activity

The functional activity of this compound at its target receptors is likely to be complex, potentially exhibiting agonist, partial agonist, or antagonist properties depending on the specific receptor and the signaling pathway being measured. For instance, many phenylpiperazine derivatives act as partial agonists at the 5-HT1A receptor and antagonists at the D2 receptor.

Table 2: Predicted Functional Activity of this compound

| Receptor Target | Predicted Functional Activity | Potential Downstream Effect |

| Dopamine D2 | Antagonist / Partial Agonist | Modulation of dopaminergic neurotransmission |

| Serotonin 5-HT1A | Partial Agonist | Anxiolytic and antidepressant effects |

Key Experimental Protocols

To experimentally determine the pharmacological profile of this compound, a series of standard in vitro and in vivo assays would be required.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A) or native tissue preparations (e.g., rat striatum for dopamine receptors, hippocampus for serotonin receptors) are homogenized in an appropriate buffer and centrifuged to isolate the cell membranes.

-

Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A) at a concentration near its Kd and varying concentrations of the test compound (this compound).

-

Incubation and Termination: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) and efficacy of this compound at key target receptors.

Example Protocol: cAMP Assay for Gαi-coupled Receptors (e.g., D2, 5-HT1A)

-

Cell Culture: HEK293 cells stably expressing the receptor of interest are cultured to near confluency.

-

Assay Procedure: Cells are pre-incubated with the test compound at various concentrations. Subsequently, adenylyl cyclase is stimulated with forskolin.

-

cAMP Measurement: The intracellular concentration of cyclic AMP (cAMP) is measured using a commercially available kit, such as a LANCE Ultra cAMP kit or a similar time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: For agonists, a decrease in forskolin-stimulated cAMP levels will be observed, and data are fitted to a sigmoidal dose-response curve to determine EC50 and maximal efficacy. For antagonists, the ability of the compound to block the effect of a known agonist is measured, and IC50 values are calculated.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Predicted signaling pathways for 1-(3-Fluorophenyl)piperazine.

Experimental Workflow Diagram

Caption: General experimental workflow for pharmacological profiling.

Conclusion

While direct experimental data for this compound is scarce, the analysis of its structural analogues strongly suggests that it is a promising candidate for CNS-related research. It is predicted to interact with key dopamine and serotonin receptors, and its pharmacological profile warrants further investigation. The experimental protocols and predictive models outlined in this guide provide a robust framework for the systematic evaluation of this compound. Future studies should focus on comprehensive in vitro binding and functional screening, followed by in vivo models to elucidate its therapeutic potential and safety profile. The insights gained from such studies will be crucial for determining its viability as a lead compound in drug discovery programs targeting neuropsychiatric disorders.

An In-depth Technical Guide to the Serotonin Receptor Affinity of 1-(3-Fluorophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated serotonergic activity of 1-(3-Fluorophenyl)piperazine hydrochloride. Due to a lack of specific binding affinity data for this compound in publicly available literature, this document focuses on the pharmacological profiles of structurally related phenylpiperazine analogs, namely 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). These compounds are known to interact with multiple serotonin (5-HT) receptor subtypes. This guide details the standard experimental protocols, including radioligand binding assays and functional assays, that are crucial for determining the receptor affinity and functional activity of novel compounds like this compound. Furthermore, it visualizes key serotonin receptor signaling pathways and a general experimental workflow for receptor affinity determination using the Graphviz DOT language, providing a foundational framework for researchers in the field of serotonergic drug discovery.

Introduction to Phenylpiperazines and Serotonin Receptors

Phenylpiperazine derivatives are a class of compounds known for their diverse pharmacological activities, frequently targeting neurotransmitter systems in the central nervous system (CNS). A significant number of these compounds exhibit affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors. Serotonin receptors are a large and complex family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), which are integral to a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] Consequently, they are prominent targets for the development of therapeutics for psychiatric and neurological disorders.

The substitution pattern on the phenyl ring of phenylpiperazine compounds significantly influences their affinity and selectivity for different 5-HT receptor subtypes. While specific data for this compound is not extensively documented, its structural similarity to mCPP and TFMPP suggests it likely interacts with a range of 5-HT receptors.

Serotonin Receptor Affinity Profile of Related Phenylpiperazines

To infer the potential serotonergic activity of this compound, it is instructive to examine the receptor binding profiles of its close structural analogs.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Reference Phenylpiperazines

| Receptor Subtype | 1-(3-chlorophenyl)piperazine (mCPP) | 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) |

| 5-HT1A | Moderately High | High |

| 5-HT1B | High | High |

| 5-HT1C (now 5-HT2C) | High | High |

| 5-HT1D | Moderate | Moderate |

| 5-HT2A | Moderate | Moderate (Partial Agonist)[2] |

| 5-HT2C | High | High |

| 5-HT3 | Low | Low |

Note: This table is a qualitative summary based on available literature. Precise Ki values can vary between studies depending on the experimental conditions.

Studies have shown that mCPP and TFMPP are generally non-selective ligands with affinities for multiple 5-HT receptor subtypes.[3] For instance, mCPP is known to act as an agonist at several 5-HT receptors and also displays affinity for the serotonin transporter.[4][5] TFMPP has been characterized as a partial agonist at 5-HT2A receptors.[2] The para-fluoro analog, p-fluorophenylpiperazine (pFPP), has been reported to act as a 5-HT1A receptor agonist with some affinity for 5-HT2A and 5-HT2C receptors. Given these trends, it is plausible that this compound also exhibits a broad affinity profile across various 5-HT receptor subtypes.

Experimental Protocols for Determining Serotonin Receptor Affinity

The characterization of a compound's interaction with serotonin receptors involves a combination of binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor.[6] The principle involves competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.

3.1.1. General Protocol for a Competitive Radioligand Binding Assay:

-

Membrane Preparation:

-

Cells stably expressing the human serotonin receptor subtype of interest or tissue homogenates rich in the target receptor (e.g., brain tissue) are used.

-

The cells or tissues are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

Protein concentration is determined using a standard method like the Bradford protein assay.

-

-

Assay Incubation:

-

In a multi-well plate, the following are combined:

-

A fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, or [³H]GR65630 for 5-HT3). The concentration is typically near the Kd of the radioligand for the receptor.

-

A range of concentrations of the unlabeled test compound (e.g., this compound).

-

The prepared cell membranes.

-

-

The total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known, non-radiolabeled ligand for the same receptor.

-

-

Incubation and Termination:

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

3.2.1. [³⁵S]GTPγS Binding Assay:

This assay measures the activation of G proteins coupled to the receptor of interest.[7][8] In the active state, the Gα subunit of the G protein binds GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Membrane Preparation: Similar to the radioligand binding assay.

-

Assay Incubation:

-

Cell membranes are incubated with a range of concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

-

Agonists will stimulate the binding of [³⁵S]GTPγS to the G proteins.

-

-

Termination and Detection: The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The data is analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for agonists. For antagonists, their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.

3.2.2. Phosphoinositide Hydrolysis Assay (for Gq-coupled receptors like 5-HT2A/2C):

This assay measures the accumulation of inositol phosphates, which are second messengers produced upon the activation of phospholipase C by Gq-coupled receptors.[9][10]

-

Cell Culture and Labeling: Cells expressing the receptor are cultured and incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: The cells are then stimulated with various concentrations of the test compound.

-

Extraction and Quantification: The reaction is stopped, and the water-soluble inositol phosphates are extracted and separated using anion-exchange chromatography. The radioactivity of the inositol phosphates is measured by scintillation counting.

-

Data Analysis: The results are used to determine the EC50 and Emax for agonist activity.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling cascades for major serotonin receptor families.

Caption: Simplified signaling pathways for the 5-HT1, 5-HT2, and 5-HT3 receptor families.

Experimental Workflow

The following diagram outlines the general workflow for determining the receptor affinity of a test compound.

Caption: General experimental workflow for determining serotonin receptor affinity and functional activity.

Conclusion

References

- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potencies of antagonists indicate that 5-HT1C receptors mediate 1-3(chlorophenyl)piperazine-induced hypophagia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potencies of antagonists indicate that 5-HT1C receptors mediate 1-3(chlorophenyl)piperazine-induced hypophagia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of serotonin-stimulated phosphoinositide hydrolysis: relation to the serotonin 5-HT-2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Fluorophenyl)piperazine hydrochloride (3-FPP) as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Fluorophenyl)piperazine hydrochloride (3-FPP) is a research chemical belonging to the phenylpiperazine class of compounds. This class is known for its diverse pharmacological activities, primarily targeting serotonergic and dopaminergic systems in the central nervous system. Due to the limited availability of comprehensive data on 3-FPP, this guide aims to provide a detailed overview of its chemical properties, synthesis, and analytical characterization. Furthermore, by drawing comparisons with structurally related and well-characterized analogs such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), this document will extrapolate potential pharmacological activities, mechanisms of action, and relevant experimental protocols. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and neuropharmacological profile of this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of the free base 1-(3-fluorophenyl)piperazine. The presence of the fluorine atom at the meta position of the phenyl ring is expected to influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile compared to other phenylpiperazine analogs.

Table 1: Physicochemical Properties of 1-(3-Fluorophenyl)piperazine and its Hydrochloride Salt

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 3-FPP HCl | - |

| CAS Number | 76835-10-4 | [1] |

| Molecular Formula | C₁₀H₁₄ClFN₂ | [1] |

| Molecular Weight | 216.68 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in water (predicted for hydrochloride salt) | - |

| Melting Point | Not reported | - |

| Boiling Point | 88-89 °C (0.3 mmHg) (for free base) | [2] |

Synthesis and Purification

General Synthetic Pathway

A plausible synthetic route involves the reaction of 1-bromo-3-fluorobenzene with an excess of piperazine. The reaction is typically carried out in the presence of a palladium catalyst and a phosphine ligand (e.g., Buchwald-Hartwig amination) or under high-temperature conditions. The resulting free base, 1-(3-fluorophenyl)piperazine, can then be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or diethyl ether.

Experimental Workflow: Synthesis of this compound

References

An In-depth Technical Guide to 1-(3-Fluorophenyl)piperazine hydrochloride for CNS Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Fluorophenyl)piperazine hydrochloride (mFPP HCl) is a synthetic compound belonging to the phenylpiperazine class of chemicals, which are known for their diverse pharmacological activities within the central nervous system (CNS). As a derivative of piperazine, mFPP has garnered interest in the scientific community for its potential to modulate various neurotransmitter systems, primarily the serotonergic system. This technical guide provides a comprehensive overview of mFPP hydrochloride, including its chemical and physical properties, synthesis, pharmacological profile, and its applications in CNS research. The document is intended to serve as a detailed resource for researchers and professionals engaged in the study and development of novel CNS-active agents.

Chemical and Physical Properties

1-(3-Fluorophenyl)piperazine is a substituted piperazine with a fluorophenyl group at the N1 position. The hydrochloride salt is the most common form used in research due to its increased stability and solubility in aqueous solutions.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | mFPP HCl, 3-FPP HCl | |

| CAS Number | 76835-10-4 | [1] |

| Molecular Formula | C₁₀H₁₄ClFN₂ | |

| Molecular Weight | 216.68 g/mol | |

| Appearance | Off-white to white crystalline solid | |

| Solubility | Soluble in water and methanol | |

| Melting Point | 210-214 °C (decomposes) | [2] |

Synthesis

The synthesis of this compound typically involves a multi-step process. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethanolamine

-

Thionyl chloride

-

3-Fluoroaniline

-

Xylene

-

Sodium hydroxide

-

Hydrochloric acid

-

Acetone

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Synthesis of bis(2-chloroethyl)amine hydrochloride: Diethanolamine is reacted with thionyl chloride in a suitable solvent like xylene to produce bis(2-chloroethyl)amine hydrochloride. This reaction should be performed under anhydrous conditions and with appropriate safety precautions due to the corrosive and reactive nature of thionyl chloride.

-

Synthesis of 1-(3-Fluorophenyl)piperazine: The resulting bis(2-chloroethyl)amine hydrochloride is then condensed with 3-fluoroaniline. This cyclization reaction is typically carried out in a high-boiling point solvent such as xylene under reflux for several hours.

-

Work-up and Purification of the Free Base: After the reaction is complete, the mixture is cooled, and the product is extracted. An aqueous work-up with a base, such as sodium hydroxide, is performed to neutralize the hydrochloride salt and liberate the free base. The organic layer is then separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(3-fluorophenyl)piperazine free base. The crude product can be further purified by distillation or chromatography.

-

Formation of the Hydrochloride Salt: The purified free base is dissolved in a suitable solvent, such as acetone or diethyl ether. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Synthesis workflow for this compound.

Pharmacological Profile

The primary mechanism of action of mFPP is believed to be through its interaction with serotonin (5-HT) receptors. Phenylpiperazines, as a class, are known to have varying affinities for different 5-HT receptor subtypes, as well as for other neurotransmitter receptors.

Serotonergic System Modulation

While specific binding affinity data for 1-(3-fluorophenyl)piperazine is not extensively available in the public domain, based on the pharmacology of structurally similar compounds like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP), it is hypothesized that mFPP acts as a non-selective serotonin receptor agonist.

Table 2: Comparative Binding Affinities (Ki, nM) of Related Phenylpiperazines

| Receptor | mCPP | TFMPP |

| 5-HT₁ₐ | 130 | 110 |

| 5-HT₁ₑ | 16 | 20 |

| 5-HT₂ₐ | 48 | 200 |

| 5-HT₂ₒ | 1.7 | 2.5 |

| 5-HT₂ₒ | 1.2 | 6.0 |

| SERT | 230 | - |

Data for mCPP and TFMPP are indicative and sourced from various publications. Specific Ki values for mFPP require experimental determination.

The interaction of mFPP with these receptors likely leads to a complex downstream signaling cascade, affecting various physiological and behavioral processes.

Hypothesized serotonergic signaling pathway modulation by mFPP.

Applications in CNS Research

Due to its presumed activity at serotonin receptors, mFPP can be a valuable tool for investigating the role of the serotonergic system in various CNS functions and disorders.

Behavioral Pharmacology

mFPP can be used in a variety of animal models to study behaviors modulated by serotonin, such as:

-

Anxiety and Depression: In models like the elevated plus-maze, light-dark box, and forced swim test.

-

Locomotor Activity: To assess stimulant or sedative effects.

-

Feeding Behavior: As serotonergic agents are known to influence appetite.

-

Drug Discrimination Studies: To understand its subjective effects and compare them to other psychoactive substances.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of mFPP for a specific receptor (e.g., 5-HT₂ₒ).

Materials:

-

Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

-

Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

-

This compound (mFPP HCl) at various concentrations.

-

Non-specific binding control (a high concentration of a known ligand for the target receptor).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration manifold.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet several times with fresh buffer. Resuspend the final pellet in the assay buffer to a desired protein concentration.

-

Assay Setup: In a series of tubes, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of mFPP. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled ligand).

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the mFPP concentration. Use a non-linear regression analysis to determine the IC₅₀ (the concentration of mFPP that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental workflow for a radioligand binding assay.

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

This compound is a valuable research tool for investigating the complexities of the central nervous system, particularly the serotonergic system. Its potential as a modulator of various 5-HT receptors makes it a compound of interest for studying the underlying neurobiology of a range of neurological and psychiatric conditions. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This guide provides a foundational resource for scientists to design and execute studies involving this intriguing phenylpiperazine derivative.

References

Preclinical Data on 1-(3-Fluorophenyl)piperazine Hydrochloride Remains Largely Uncharacterized in Publicly Available Literature

A comprehensive review of published scientific literature reveals a significant lack of specific preclinical data for 1-(3-Fluorophenyl)piperazine hydrochloride. Despite its availability as a chemical reagent, detailed in vitro and in vivo studies characterizing its pharmacological, pharmacokinetic, and toxicological profiles are not readily accessible in the public domain. This scarcity of information precludes the creation of an in-depth technical guide as requested.

While the broader class of phenylpiperazines has been the subject of considerable research, with many derivatives exhibiting activity at serotonergic and dopaminergic receptors, specific data for the 3-fluoro substituted compound is sparse. Related compounds, such as para-fluorophenylpiperazine (pFPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have been studied more extensively, often in the context of their psychoactive and central nervous system effects. For instance, pFPP is known to act primarily as a 5-HT1A receptor agonist. However, direct extrapolation of these findings to this compound is not scientifically valid, as small changes in chemical structure can lead to significant differences in biological activity.

A single study in a Slovak journal was identified that investigated a "(fluorophenyl) piperazine derivative" designated as "substance IIIv" for its cardiovascular effects. The study mentions vasodilating and beta-adrenolytic activity. However, it cannot be definitively confirmed from the abstract that "substance IIIv" is this compound, and the publication does not provide the detailed quantitative data or experimental protocols necessary for a comprehensive technical whitepaper.

Without access to foundational preclinical research, including receptor binding affinities, in vitro functional assay results, in vivo efficacy in animal models, and pharmacokinetic and toxicology data, it is not possible to fulfill the core requirements of the request. The creation of structured data tables, detailed experimental methodologies, and visualizations of signaling pathways and workflows is contingent on the existence of this primary research data.

Therefore, researchers, scientists, and drug development professionals are advised that any consideration of this compound for research or development purposes would necessitate de novo preclinical evaluation to establish its basic pharmacological and safety profile. The information available in the public domain is insufficient to support informed decision-making or to provide a substantive technical guide.

The Structure-Activity Relationship of 1-(3-Fluorophenyl)piperazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-(3-Fluorophenyl)piperazine hydrochloride and its analogs. The document focuses on the interactions of these compounds with key central nervous system targets, primarily the serotonin 1A (5-HT1A) and dopamine D2 receptors, which are critical in the development of therapeutics for psychiatric and neurological disorders. This guide consolidates quantitative binding data, details essential experimental methodologies, and employs visualizations to elucidate complex biological pathways and experimental workflows, serving as a critical resource for medicinal chemists and pharmacologists in the field.

Introduction

The 1-arylpiperazine scaffold is a privileged pharmacophore in CNS drug discovery, forming the core of numerous approved and investigational drugs. The introduction of a fluorine atom onto the phenyl ring significantly influences the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, the 3-fluoro substitution has been explored to modulate receptor affinity, selectivity, and metabolic stability. Understanding the nuanced effects of structural modifications to the 1-(3-Fluorophenyl)piperazine core is paramount for the rational design of novel ligands with desired therapeutic profiles. This guide aims to provide a detailed examination of these structure-activity relationships.

Core Structure and Numbering

The foundational structure is 1-(3-Fluorophenyl)piperazine. The key positions for substitution and modification that influence biological activity are the piperazine nitrogen (N4) and the phenyl ring.

Caption: Core chemical structure of 1-(3-Fluorophenyl)piperazine.

Data Presentation: Quantitative Structure-Activity Relationship

The following tables summarize the binding affinities (Ki, in nM) of a series of 1-(3-Fluorophenyl)piperazine analogs for the human 5-HT1A and dopamine D2 receptors. Lower Ki values indicate higher binding affinity.

Table 1: SAR of 1-(3-Fluorophenyl)piperazine Analogs at the 5-HT1A Receptor

| Compound ID | R (Substitution at N4) | Ki (nM) for 5-HT1A | Reference |

| 1 | -H | 199 | [1] |

| 2 | -Butyl | 67.8 | [1] |

| 3 | -CH2CH2-Ph-3-CONH-Benzamide | 8.8 | [2] |

| 4 | -CH2CH2-Ph-3-CONH-Pyrazine | 10.2 | [2] |

| 5 | -CH2CH2CH2-Indazole-3-carboxamide | 23.9 | [3] |

Table 2: SAR of 1-(3-Fluorophenyl)piperazine Analogs at the Dopamine D2 Receptor

| Compound ID | R (Substitution at N4) | Ki (nM) for D2 | Reference |

| 6 | -H | >1000 | [1] |

| 7 | -Butyl | 349 | [1] |

| 8 | -CH2CH2CH2-Indazole-3-carboxamide | 300 | [3] |

| 9 | -CH2CH2CH2CH2-(4-(Thiophen-3-yl)benzamide) | >1000 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data generation process.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.

Objective: To determine the affinity of a test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.

Materials and Reagents:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A receptor agonist).

-

Test Compound: this compound or its analogs.

-

Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/C), and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Thaw frozen cell membranes or prepare fresh membranes from tissue by homogenization in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and centrifuge again.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

Perform the assay in triplicate in a 96-well plate.

-

Total Binding: Add assay buffer, a fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, the fixed concentration of the radioligand, the membrane preparation, and a high concentration of the non-specific binding control.

-

Test Compound: Prepare serial dilutions of the test compound. To these wells, add the diluted test compound, the fixed concentration of the radioligand, and the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting:

-

Dry the filters.

-

Place the filters in scintillation vials and add scintillation cocktail.

-

Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a test compound to inhibit adenylyl cyclase activity, thereby decreasing cyclic AMP (cAMP) levels, a hallmark of D2 receptor activation (a Gi-coupled receptor).

Objective: To determine the functional potency (EC50 or IC50) of a test compound at the D2 receptor.

Materials and Reagents:

-

Cells: HEK293 or CHO cells stably expressing the human D2 receptor.

-

Assay Medium: Serum-free medium or HBSS.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 1 mM IBMX stock solution.

-

Adenylyl Cyclase Activator: e.g., 1 mM Forskolin stock solution.

-

Test Compound: this compound or its analogs.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the cells into a suitable microplate (e.g., 96-well or 384-well) and culture overnight to allow for cell attachment.

-

Assay Preparation:

-

Wash the cells with assay medium.

-

Add assay medium containing a PDE inhibitor (to prevent cAMP degradation) and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Compound Addition: Add serial dilutions of the test compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and elevate cAMP levels.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis:

-

Normalize the data, with the forskolin-only wells representing 100% stimulation and the basal wells representing 0%.

-

Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the test compound concentration.

-

Determine the IC50 value (for antagonists) or EC50 value (for agonists) using non-linear regression.

-

Mandatory Visualizations

Signaling Pathways

References

Methodological & Application

Application Notes: In Vivo Evaluation of 1-(3-Fluorophenyl)piperazine hydrochloride (3-FPP)

For: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Fluorophenyl)piperazine hydrochloride (3-FPP) is a psychoactive compound belonging to the phenylpiperazine class. Phenylpiperazines are known to interact with various neurotransmitter systems, with a predominant affinity for serotonin (5-HT) receptors.[1] Compounds in this class often exhibit complex pharmacological profiles, acting as agonists, partial agonists, or antagonists at different 5-HT receptor subtypes.[2] The primary objective of in vivo studies with 3-FPP is to characterize its behavioral and physiological effects to determine its potential therapeutic applications, such as for anxiety or depressive disorders, or to assess its toxicological profile.[1][3]

This document outlines a detailed experimental design for the preclinical in vivo evaluation of 3-FPP in a murine model, focusing on its anxiolytic, antidepressant-like, and general locomotor effects.

Pharmacological Profile

The mechanism of action of 3-FPP is primarily attributed to its interaction with serotonin receptors. Based on the profiles of similar phenylpiperazine compounds, 3-FPP is hypothesized to act as an agonist or partial agonist at several 5-HT receptor subtypes, particularly the 5-HT1A receptor, which is a key target for anxiolytic and antidepressant drugs.[3][4] The affinity of 3-FPP for various receptors determines its overall pharmacological effect.

Table 1: Hypothetical Receptor Binding Affinity of 3-FPP This table presents plausible, representative data for illustrative purposes.

| Receptor Subtype | Binding Affinity (Ki, nM) | Expected Functional Activity |

| Serotonin 5-HT1A | 15 | Agonist / Partial Agonist |

| Serotonin 5-HT1B | 85 | Agonist |

| Serotonin 5-HT2A | 250 | Weak Antagonist |

| Serotonin 5-HT2C | 180 | Agonist |

| Dopamine D2 | > 1000 | Negligible |

| Norepinephrine Transporter (NET) | > 1000 | Negligible |

In Vivo Experimental Design

3.1. Objective To conduct a primary behavioral screen of 3-FPP in mice to assess its dose-dependent effects on anxiety-like behavior, depression-like behavior, and spontaneous locomotor activity.

3.2. Animal Model

-

Species: Male C57BL/6 mice

-

Age: 8-10 weeks

-

Weight: 22-28 g

-

Housing: Group-housed (4-5 mice per cage) under a standard 12-hour light/dark cycle (lights on at 7:00 AM) with controlled temperature (22 ± 2°C) and humidity (55 ± 10%). Food and water are provided ad libitum.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week and handled for 3 days prior to the start of experiments to minimize stress.

-

Ethical Considerations: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.

3.3. Drug Preparation and Administration

-

Compound: this compound (3-FPP)

-

Vehicle: 0.9% Saline or 0.5% Tween 80 in sterile water.

-

Concentrations: Prepared fresh on each experimental day. Doses of 1, 5, and 10 mg/kg are suggested for a preliminary screen.[4]

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Administration Volume: 10 mL/kg body weight.

-

Timing: All behavioral tests should be conducted 30 minutes post-injection.[5]

3.4. Experimental Groups

-

Group 1: Vehicle (0.9% Saline, i.p.)

-

Group 2: 3-FPP (1 mg/kg, i.p.)

-

Group 3: 3-FPP (5 mg/kg, i.p.)

-

Group 4: 3-FPP (10 mg/kg, i.p.)

-

N = 10-12 mice per group for each behavioral test. A separate cohort of animals should be used for each test to avoid confounding effects from prior test exposure.

Experimental Protocols

Protocol 1: Open Field Test (OFT) for Locomotor Activity and Anxiety

Objective: To assess general locomotor activity and exploratory behavior, which can also serve as an indicator of anxiety-like behavior.

Apparatus: A square arena (40 cm x 40 cm x 30 cm) made of non-reflective white plastic. The arena is evenly illuminated (approx. 100 lux) and equipped with an overhead video camera connected to automated tracking software. The central 20 cm x 20 cm area is defined as the "center zone."

Procedure:

-

Administer 3-FPP or vehicle via i.p. injection.

-

Return the mouse to its home cage for a 30-minute absorption period.

-

Gently place the mouse in the center of the open field arena.

-

Allow the mouse to explore freely for 10 minutes while recording its activity.

-

After the session, return the mouse to its home cage.

-

Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

-

Analyze the video recordings for the following parameters:

-

Total Distance Traveled (cm): A measure of general locomotor activity.

-

Time Spent in Center (s): An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

-

Number of Center Entries: A complementary measure of exploration and anxiety.

-

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To specifically assess anxiety-like behavior based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated 50 cm from the floor, consisting of two open arms (30 cm x 5 cm) and two closed arms (30 cm x 5 cm x 15 cm) of the same size, extending from a central platform (5 cm x 5 cm).

Procedure:

-

Administer 3-FPP or vehicle via i.p. injection.

-

Allow for a 30-minute absorption period in the home cage.

-

Place the mouse on the central platform of the maze, facing one of the open arms.

-

Allow the mouse to explore the maze for 5 minutes. An automated tracking system records the session.

-

At the end of the test, return the mouse to its home cage.

-

Clean the maze thoroughly with 70% ethanol between subjects.

-

Analyze the following parameters:

-

Time Spent in Open Arms (s): A primary measure of anxiolytic-like effects (more time suggests reduced anxiety).

-

Percentage of Open Arm Entries: (Number of open arm entries / Total arm entries) x 100.

-

Total Arm Entries: A measure of overall activity in the maze.

-

Protocol 3: Forced Swim Test (FST) for Depression-Like Behavior

Objective: To assess behavioral despair, a common measure for screening potential antidepressant compounds.[5][6]

Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.

Procedure:

-

Administer 3-FPP or vehicle via i.p. injection.

-

After 30 minutes, gently place the mouse into the cylinder of water.

-

The test duration is 6 minutes. The behavior is recorded via a side-view camera.

-

The last 4 minutes of the 6-minute session are scored for immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

-

After the test, remove the mouse, dry it thoroughly with a towel, and place it in a heated cage for recovery before returning it to its home cage.

-

Change the water between animals.

-

Analyze the Duration of Immobility (s) . A decrease in immobility time is indicative of an antidepressant-like effect.

Data Presentation

The following tables represent hypothetical data to illustrate expected outcomes and proper formatting.

Table 2: Effects of 3-FPP in the Open Field Test (OFT)

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) |

| Vehicle | - | 3510 ± 155 | 35.2 ± 4.1 |

| 3-FPP | 1 | 3450 ± 180 | 48.5 ± 5.3 |

| 3-FPP | 5 | 3380 ± 165 | 65.1 ± 6.2** |

| 3-FPP | 10 | 2850 ± 210 | 72.4 ± 5.8** |

| *Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |

Table 3: Effects of 3-FPP in the Elevated Plus Maze (EPM)

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | % Open Arm Entries | Total Arm Entries |

| Vehicle | - | 22.4 ± 3.5 | 18.2 ± 2.5 | 25.1 ± 2.1 |

| 3-FPP | 1 | 35.8 ± 4.1 | 29.5 ± 3.1 | 24.5 ± 1.9 |

| 3-FPP | 5 | 50.1 ± 5.6 | 41.2 ± 4.0 | 23.8 ± 2.3 |

| 3-FPP | 10 | 55.7 ± 4.9 | 45.8 ± 3.8 | 19.5 ± 1.8 |

| Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |

Table 4: Effects of 3-FPP in the Forced Swim Test (FST)

| Treatment Group | Dose (mg/kg) | Immobility Time (s) |

| Vehicle | - | 155.6 ± 10.2 |

| 3-FPP | 1 | 130.4 ± 9.5 |

| 3-FPP | 5 | 95.2 ± 8.1 |

| 3-FPP | 10 | 88.5 ± 7.7 |

| Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |

Mandatory Visualization

Diagram 1: Experimental Workflow

Caption: Workflow for in vivo behavioral screening of 3-FPP.

Diagram 2: Hypothesized 5-HT1A Receptor Signaling Pathway

The anxiolytic and antidepressant-like effects of 5-HT1A receptor agonists are primarily mediated through the Gαi/o-coupled signaling cascade.[4][7]

Caption: Postulated signaling cascade for 3-FPP via 5-HT1A receptor.

References

- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

Application Notes and Protocols for 1-(3-Fluorophenyl)piperazine hydrochloride Administration in Rodents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following protocols and application notes for 1-(3-Fluorophenyl)piperazine hydrochloride (m-FPP) are based on established methodologies for structurally and pharmacologically similar phenylpiperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP). As of the date of this document, specific published protocols for the in-vivo administration of this compound in rodents are limited. Therefore, the provided information should be considered as a starting point for experimental design, and it is imperative that researchers conduct dose-finding studies and validate these protocols for their specific experimental needs.

Introduction

This compound is a phenylpiperazine derivative with expected psychoactive properties, primarily acting as a serotonin receptor agonist. Phenylpiperazines are a class of compounds known to interact with various serotonin (5-HT) receptor subtypes, making them valuable tools for neuroscience research. Based on the pharmacology of related compounds, m-FPP is predicted to exhibit high affinity for 5-HT1B and 5-HT1C receptors, leading to a range of behavioral and physiological effects in rodents. These effects may include alterations in locomotor activity, anxiety-like behaviors, and sensorimotor gating.

This document provides detailed protocols for the preparation and administration of this compound to rodents, along with methodologies for assessing its behavioral and neurochemical effects.

Data Presentation

The following tables summarize expected quantitative data based on studies with analogous phenylpiperazine compounds. These values should be used as a reference for initial experimental design and are not absolute for this compound.

Table 1: Recommended Dosage Ranges for Phenylpiperazine Analogs in Rodents (Intraperitoneal Administration)

| Compound | Species | Dose Range (mg/kg) | Observed Effects | Reference |

| TFMPP | Rat | 0.2 - 1.0 | Facilitation of lordosis behavior | [1] |

| TFMPP | Rat | 2.5 - 10 | Increased extracellular serotonin | [2] |

| mCPP | Mouse | 1 - 10 | Inhibition of locomotor activity, anxiogenic-like effects | [3][4] |

| mCPP | Rat | 0.5 | Anxiogenic-like effects (ED50) | [5] |

| pFPP | Rat | 10 | Altered physiological effects of other compounds | [6] |

Table 2: Suggested Parameters for Intraperitoneal (IP) Injection in Rodents

| Parameter | Mouse | Rat |

| Needle Gauge | 25-27 G | 23-25 G |

| Injection Volume | 5-10 mL/kg | 5-10 mL/kg |

| Injection Site | Lower right abdominal quadrant | Lower right abdominal quadrant |

Experimental Protocols

Preparation of this compound Solution

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Analytical balance

Procedure:

-

Accurately weigh the desired amount of this compound powder using an analytical balance.

-

Transfer the powder to a sterile vial.

-

Add the calculated volume of sterile 0.9% saline solution to the vial to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of the compound in 10 mL of saline.

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but ensure the solution does not overheat.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

-

Store the prepared solution at 4°C for short-term use (up to one week) or aliquot and freeze at -20°C for long-term storage. Protect from light.

Intraperitoneal (IP) Administration Protocol

Materials:

-

Prepared this compound solution

-

Appropriately sized sterile syringes (e.g., 1 mL)

-

Appropriately sized sterile needles (see Table 2)

-

70% ethanol

-

Animal scale

Procedure:

-

Warm the drug solution to room temperature before injection.

-

Weigh the rodent to determine the correct injection volume based on its body weight and the desired dose.

-

Gently restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique or appropriate restraint device may be necessary.

-

Position the animal with its head tilted slightly downwards to move the abdominal organs away from the injection site.

-

Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the cecum.

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn into the syringe).

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the animal to its home cage.

-

Monitor the animal for any adverse reactions for at least 30 minutes post-injection.

Locomotor Activity Assessment

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Apparatus: Open field arena (e.g., 40 x 40 x 30 cm for rats; 20 x 20 x 20 cm for mice) equipped with automated photobeam tracking or video tracking software.

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle (saline) via IP injection.

-

Place the animal in the center of the open field arena at a predetermined time post-injection (e.g., 15 or 30 minutes).

-

Record locomotor activity for a set duration (e.g., 30 or 60 minutes).

-

Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess the anxiogenic or anxiolytic effects of this compound.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle (saline) via IP injection.

-

At a predetermined time post-injection (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set duration (e.g., 5 minutes).

-

Record the time spent in the open and closed arms, and the number of entries into each arm using video tracking software.

-

An anxiogenic-like effect is indicated by a decrease in the time spent and entries into the open arms, while an anxiolytic-like effect is suggested by an increase.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action of phenylpiperazines like m-FPP is through agonism at serotonin receptors, particularly 5-HT1B and 5-HT1C (now classified as 5-HT2C) receptors.

Experimental Workflow

References

- 1. Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PMC [pmc.ncbi.nlm.nih.gov]

HPLC method for 1-(3-Fluorophenyl)piperazine hydrochloride analysis

An Application Note and Protocol for the Analysis of 1-(3-Fluorophenyl)piperazine Hydrochloride by High-Performance Liquid Chromatography

Introduction

This compound is a chemical compound belonging to the piperazine class. As with many active pharmaceutical ingredients (APIs) and their intermediates, ensuring purity and quantifying the substance is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the identification, quantification, and purity assessment of pharmaceutical compounds.

This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control laboratories. The method is based on established analytical principles for similar piperazine derivatives and provides a solid foundation for method validation and routine use.

Principle of the Method

The method employs a reversed-phase C18 column to separate 1-(3-Fluorophenyl)piperazine from potential impurities. The mobile phase consists of a phosphate buffer and an organic solvent (acetonitrile) in an isocratic elution mode. Detection is achieved using a UV detector, leveraging the chromophoric nature of the phenylpiperazine moiety. Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A flasks and pipettes.

-

pH Meter: Calibrated.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid (H₃PO₄).

-

Reference Standard: Certified this compound.

Preparation of Solutions

Mobile Phase Preparation (0.05M Potassium Dihydrogen Phosphate Buffer, pH 3.0, and Acetonitrile)

-

Buffer Preparation: Dissolve approximately 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water.

-

pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 with ortho-phosphoric acid.

-

Mobile Phase Mixture: Combine the prepared buffer and acetonitrile in a suitable volumetric ratio (e.g., 70:30 v/v buffer:acetonitrile). The exact ratio should be optimized during method development.

-

Degassing: Degas the mobile phase using vacuum filtration through a 0.45 µm membrane filter or by sonication before use.

Standard Solution Preparation (e.g., 100 µg/mL)

-

Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. This yields a stock solution of 100 µg/mL.

-

Working Standard: Further dilutions can be made from the stock solution as required for linearity and other validation parameters.

Sample Solution Preparation (e.g., 100 µg/mL)

-

Accurately weigh an amount of the sample powder equivalent to about 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Operating Conditions

The following table summarizes the proposed chromatographic conditions. These parameters may require optimization based on the specific HPLC system and column used.

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 0.05M KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. A series of injections of the standard solution are made, and the parameters are evaluated against the acceptance criteria.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Areas | ≤ 2.0% (for n≥5) |

| % RSD of Retention Times | ≤ 1.0% (for n≥5) |

Quantitative Analysis

The concentration of this compound in the sample is calculated using the external standard method based on the peak areas.

Formula:

Method Validation Parameters (Summary)

For regulatory submissions or routine quality control, the analytical method must be validated according to ICH guidelines. The following table summarizes the key validation parameters and typical results expected.

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank or placebo at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | e.g., 50% to 150% of the target concentration. |

| Accuracy | The closeness of test results obtained by the method to the true value. Expressed as percent recovery. | 98.0% to 102.0% recovery. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | %RSD of results should remain within acceptable limits. |

Visualizations

Caption: Experimental workflow for the HPLC analysis of 1-(3-Fluorophenyl)piperazine HCl.

Application Notes and Protocols for the GC-MS Analysis of 1-(3-Fluorophenyl)piperazine Hydrochloride Metabolites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 1-(3-Fluorophenyl)piperazine hydrochloride and its metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are based on established methods for the analysis of structurally related piperazine derivatives and can be adapted for specific research needs.

Introduction

1-(3-Fluorophenyl)piperazine is a synthetic compound belonging to the phenylpiperazine class. As with other xenobiotics, understanding its metabolic fate is crucial for drug development, toxicology studies, and forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of drug metabolites due to its high resolution and sensitivity. This document provides detailed methodologies for sample preparation, derivatization, and GC-MS analysis of 1-(3-Fluorophenyl)piperazine and its putative metabolites.

Predicted Metabolic Pathway

The metabolism of phenylpiperazine derivatives typically involves two primary routes: hydroxylation of the aromatic ring and degradation of the piperazine moiety. Based on studies of analogous compounds such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP), the predicted metabolic pathway of 1-(3-Fluorophenyl)piperazine is illustrated below. Phase I metabolism is expected to introduce polar functional groups, followed by Phase II conjugation reactions (e.g., glucuronidation) to facilitate excretion.

Data Presentation

| Analyte | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Concentration Range (ng/mL) |

| 1-(3-Fluorophenyl)piperazine | User Defined | User Defined | User Defined | User Defined | User Defined |

| Hydroxy-1-(3-fluorophenyl)piperazine | User Defined | User Defined | User Defined | User Defined | User Defined |

| N-(3-Fluorophenyl)ethylenediamine | User Defined | User Defined | User Defined | User Defined | User Defined |

| 3-Fluoroaniline | User Defined | User Defined | User Defined | User Defined | User Defined |

Experimental Protocols

The following protocols are generalized and should be optimized for the specific instrumentation and matrices used in your laboratory.

Sample Preparation (Urine)

This protocol outlines a standard liquid-liquid extraction (LLE) procedure for the extraction of 1-(3-Fluorophenyl)piperazine and its metabolites from a urine matrix.

Methodology:

-

Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and 1 mL of acetate buffer (pH 5.2). Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia. Incubate at 37°C for at least 4 hours to cleave glucuronide conjugates.

-

pH Adjustment: After hydrolysis, adjust the pH of the sample to > 9 using a suitable base (e.g., 1 M NaOH).

-

Liquid-Liquid Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate, or a mixture of dichloromethane/isopropanol/ethyl acetate). Vortex for 5-10 minutes.

-

Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve phase separation.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: The dried residue is now ready for derivatization.

Derivatization

Derivatization is often necessary for polar metabolites containing -NH and -OH groups to increase their volatility and improve their chromatographic properties for GC-MS analysis. Acetylation is a common derivatization technique for these compounds.

Methodology:

-

To the dried extract from the sample preparation step, add 50 µL of acetic anhydride and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

After cooling to room temperature, evaporate the derivatization reagents under a gentle stream of nitrogen.

-

Reconstitute the final residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis. These should be optimized for your specific instrument and column.

Instrumentation:

-

Gas Chromatograph: Agilent 7890A GC system (or equivalent)

-

Mass Spectrometer: Agilent 5975C MS (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

GC Parameters:

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 15°C/min to 200°C, hold for 2 minutes

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Transfer Line Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode:

-

Full Scan: m/z 50-550 for qualitative analysis and identification of unknown metabolites.

-

Selected Ion Monitoring (SIM): For quantitative analysis of the parent drug and its known metabolites. Specific ions for each analyte should be determined from their full-scan mass spectra.

-

Conclusion

The protocols described in these application notes provide a robust framework for the GC-MS analysis of this compound and its metabolites. Adherence to these methodologies, with appropriate optimization for specific laboratory conditions, will enable researchers to effectively identify and quantify these compounds in biological matrices, thereby facilitating further research in drug metabolism, toxicology, and related fields.

Application Notes and Protocols for Radioligand Binding Assay with 1-(3-Fluorophenyl)piperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)piperazine hydrochloride is a phenylpiperazine derivative with a structural resemblance to known serotonergic agents. Phenylpiperazines are a class of compounds extensively studied for their interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. Due to this structural similarity, it is hypothesized that this compound acts as a ligand for one or more serotonin receptor subtypes.

Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for characterizing the interaction of a compound with a specific receptor. These assays provide quantitative data on the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This information is crucial for determining the potency and selectivity of a potential drug candidate.